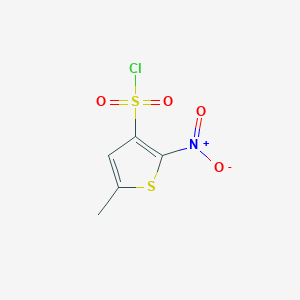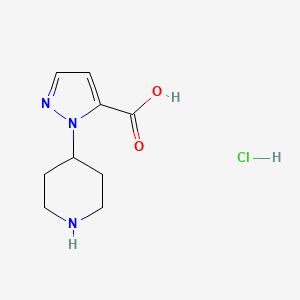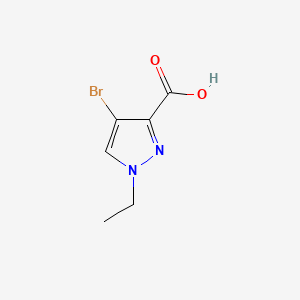
5-Methyl-2-nitrothiophene-3-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-nitrothiophene-3-sulfonyl chloride is a chemical compound with the IUPAC name 5-methyl-2-nitrothiophene-3-sulfonyl chloride . It has a molecular weight of 241.68 . The compound is represented by the InChI code 1S/C5H4ClNO4S2/c1-3-2-4 (13 (6,10)11)5 (12-3)7 (8)9/h2H,1H3 .
Molecular Structure Analysis
The molecular structure of 5-Methyl-2-nitrothiophene-3-sulfonyl chloride can be represented by the InChI code 1S/C5H4ClNO4S2/c1-3-2-4 (13 (6,10)11)5 (12-3)7 (8)9/h2H,1H3 . This indicates that the molecule consists of a thiophene ring with a methyl group at the 5th position, a nitro group at the 2nd position, and a sulfonyl chloride group at the 3rd position .Wissenschaftliche Forschungsanwendungen
Synthesis and Radiosensitization
A study by Threadgill et al. (1991) explored the synthesis of a series of nitrothiophene-5-carboxamides with aminoalkyl side chains, including compounds related to 5-Methyl-2-nitrothiophene-3-sulfonyl chloride. These compounds were evaluated both as radiosensitizers and selective cytotoxins. The study revealed that the most effective radiosensitizers had strong tertiary amine bases or oxiranes in their side chains (Threadgill et al., 1991).
Antitumour Agents
Shinkwin and Threadgill (1996) conducted research on labelled compounds of interest as antitumor agents. This included the synthesis of isotopically efficient [15N]-nitrothiophene-carboxamides, demonstrating the potential of these compounds in cancer research (Shinkwin & Threadgill, 1996).
Chemical Reactions
Newcombe and Norris (1979, 1981, 1982) conducted a series of studies on the substitution reactions of nitrothiophenes, including compounds similar to 5-Methyl-2-nitrothiophene-3-sulfonyl chloride. These studies provided insights into the chemical behavior of nitrothiophenes, including their reactivity and potential applications in various chemical processes (Newcombe & Norris, 1979), (Newcombe & Norris, 1981), (Newcombe & Norris, 1982).
Potential in Anticancer Research
Chandrappa et al. (2008) synthesized derivatives of thiazolidine-2,4-diones using various substituted aromatic sulfonyl chlorides and evaluated their antiproliferative activity against human cancer cell lines. This study highlights the potential use of 5-Methyl-2-nitrothiophene-3-sulfonyl chloride derivatives in cancer research (Chandrappa et al., 2008).
Antimicrobial and Antioxidant Activity
Jyothish Kumar and Vijayakumar (2017) synthesized arylsulfonamide-based quinolines and evaluated their antimicrobial and antioxidant activities. This study further underscores the relevance of compounds like 5-Methyl-2-nitrothiophene-3-sulfonyl chloride in the development of new pharmaceutical agents (Jyothish Kumar & Vijayakumar, 2017).
Safety And Hazards
5-Methyl-2-nitrothiophene-3-sulfonyl chloride is classified as Acute Tox. 4 H302, indicating that it is harmful if swallowed . It is also classified as Skin Corr. 1B H314, indicating that it causes severe skin burns and eye damage . Furthermore, it is classified as STOT SE 3 H335, indicating that it may cause respiratory irritation .
Eigenschaften
IUPAC Name |
5-methyl-2-nitrothiophene-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO4S2/c1-3-2-4(13(6,10)11)5(12-3)7(8)9/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQYDRAXPWODHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)[N+](=O)[O-])S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-nitrothiophene-3-sulfonyl chloride | |
CAS RN |
1909348-24-8 |
Source


|
| Record name | 5-methyl-2-nitrothiophene-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-8-pyrrolidin-1-ylpurine-2,6-dione](/img/no-structure.png)



![3-amino-N-(3-fluorophenyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B2466422.png)
![2-(3-(Dimethylamino)propyl)-6-methoxy-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2466423.png)

![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N,3,4-trimethylbenzenesulfonamide](/img/structure/B2466425.png)
![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2466428.png)
![4,7-Dimethyl-6-(3-methylphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2466430.png)

![(Z)-3-(((3-(ethoxycarbonyl)-2-methyl-5-oxonaphtho[1,2-b]furan-4(5H)-ylidene)methyl)amino)propanoic acid](/img/structure/B2466432.png)